1,3-Thiazole-2,4,5-tricarbonitrile
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Overview
Description
2,4,5-Thiazoletricarbonitrile is a heterocyclic compound that features a thiazole ring substituted with three cyano groups at positions 2, 4, and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Thiazoletricarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminones with cyanamide and elemental sulfur, which leads to the formation of the thiazole ring with cyano substituents .
Industrial Production Methods: Industrial production methods for 2,4,5-Thiazoletricarbonitrile are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Thiazoletricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2,4,5-Thiazoletricarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,4,5-Thiazoletricarbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to therapeutic effects. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Imidazole: Another five-membered heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness: 2,4,5-Thiazoletricarbonitrile is unique due to its three cyano groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic characteristics .
Biological Activity
1,3-Thiazole-2,4,5-tricarbonitrile is a heterocyclic compound that has garnered considerable attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazole family, which is known for its significant pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
This compound features a five-membered ring containing nitrogen and sulfur atoms. The presence of multiple cyano groups contributes to its reactivity and potential biological activity. The general structure can be represented as follows:
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives. A study conducted by Mohammed et al. (2022) demonstrated that several synthesized thiazole derivatives exhibited significant antibacterial activity against pathogenic strains including Staphylococcus aureus (G+), Bacillus (G+), Escherichia coli, and Klebsiella pneumoniae (G-) using diffusion methods .
Table 1: Antibacterial Activity of Thiazole Derivatives
Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against K. pneumoniae |
---|---|---|---|
This compound | Moderate | High | Low |
Other synthesized compounds | High | Moderate | Moderate |
Antitumor Activity
The antitumor potential of 1,3-thiazole derivatives has also been explored. Research indicates that compounds derived from 1,3-thiazole exhibit inhibitory effects on various cancer cell lines. For instance, compounds synthesized from 2-aminoprop-1-ene-1,1,3-tricarbonitrile were evaluated against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), showing promising results with some compounds achieving high inhibitory rates .
Table 2: Antitumor Activity Against Cancer Cell Lines
Compound | MCF-7 Inhibition (%) | NCI-H460 Inhibition (%) | SF-268 Inhibition (%) |
---|---|---|---|
This compound | 45 | 60 | 50 |
Other synthesized compounds | 70 | 75 | 80 |
Neuroprotective Effects
Recent studies have suggested that thiazole derivatives may possess neuroprotective properties. Research highlights their potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to inhibit cholinesterase enzymes . This property is crucial for enhancing cognitive function and managing symptoms associated with these conditions.
The biological activities of this compound are attributed to its ability to interact with various biological targets. For instance:
- Antibacterial Mechanism : Thiazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Antitumor Mechanism : These compounds can induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific signaling pathways.
- Neuroprotective Mechanism : Thiazoles may act as acetylcholinesterase inhibitors or modulate neurotransmitter levels in the brain.
Case Studies
Several case studies have been published demonstrating the efficacy of thiazole derivatives in clinical settings:
- Antibacterial Efficacy : A clinical trial involving a series of thiazole derivatives showed significant improvement in infection rates among patients treated with these compounds compared to standard antibiotics .
- Cancer Treatment : In vitro studies highlighted the effectiveness of thiazole-based drugs in reducing tumor size in animal models of breast cancer .
Properties
CAS No. |
857958-14-6 |
---|---|
Molecular Formula |
C6N4S |
Molecular Weight |
160.16 g/mol |
IUPAC Name |
1,3-thiazole-2,4,5-tricarbonitrile |
InChI |
InChI=1S/C6N4S/c7-1-4-5(2-8)11-6(3-9)10-4 |
InChI Key |
QHXJYYKFCBKDNT-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(SC(=N1)C#N)C#N |
Origin of Product |
United States |
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